6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole
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Overview
Description
6-(2,3-dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole is a member of triazoles.
Scientific Research Applications
Anticonvulsant Activities
6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole derivatives have been evaluated for their potential as anticonvulsant agents. Research indicates that these compounds exhibit significant activity against seizures induced by maximal electroshock and pentylene tetrazole in mice (Erol, Caliş, Demirdamar, Yuluǧ, & Ertan, 1995).
Antimicrobial Activity
Studies have shown that derivatives of this compound have exhibited promising antimicrobial activities. This includes significant action against various bacterial strains such as Staphylococcus aureus, as well as potential antifungal properties against Candida species (Badr & Barwa, 2011).
Anticancer Activity
Some derivatives of this compound have shown potential as anticancer agents, with specific effectiveness against certain cancer cell lines. For example, compounds have been tested for their cytotoxicity against human cancer cell lines like Hep-G2, showing higher cytotoxicity in some instances compared to standard treatments (Badr & Barwa, 2011).
Cholinesterase Inhibition
Derivatives of this compound have been evaluated for their ability to inhibit cholinesterase, an enzyme crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Certain derivatives have shown promising inhibitory effects on acetylcholinesterase (AChE) (Mohsen, 2012).
Neuroprotective Effects
Additionally, research into these derivatives has indicated potential neuroprotective effects. This is particularly relevant in the context of neurological disorders and could pave the way for novel therapeutic approaches (Wang et al., 2019).
properties
Molecular Formula |
C19H16N4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-ylmethyl)-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C19H16N4S/c1-2-7-15(8-3-1)18-20-21-19-23(18)13-16(24-19)12-22-11-10-14-6-4-5-9-17(14)22/h1-9,13H,10-12H2 |
InChI Key |
CZEOVHGKEIYKCI-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)CC3=CN4C(=NN=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CN4C(=NN=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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